molecular formula C17H20N2OS B2841782 N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1384659-35-1

N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide

Numéro de catalogue B2841782
Numéro CAS: 1384659-35-1
Poids moléculaire: 300.42
Clé InChI: AQSBVFGHOHAPCV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide, also known as DMXAA, is a small molecule that has shown promising results in preclinical studies as an anti-cancer agent. DMXAA was first synthesized in the 1990s, and since then, it has been extensively studied for its potential use in cancer therapy.

Mécanisme D'action

The mechanism of action of N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide is not fully understood, but it is believed to involve the activation of the immune system. This compound has been shown to induce the production of cytokines, which are signaling molecules that regulate the immune response. It has also been shown to increase the number of immune cells in the tumor microenvironment, which can help to enhance the anti-tumor immune response.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. This compound has also been shown to increase the permeability of blood vessels in tumors, which can help to enhance the delivery of chemotherapy drugs to the tumor.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It also has a relatively low toxicity and can be administered orally or intravenously. However, this compound has several limitations. It has a short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. It also has a narrow therapeutic window, which means that it can be toxic at higher doses.

Orientations Futures

There are several future directions for the study of N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the identification of biomarkers that can predict which patients will respond to this compound treatment. Finally, there is a need for clinical trials to determine the safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a promising anti-cancer agent that has shown significant preclinical activity. Its mechanism of action involves the activation of the immune system, and it has several biochemical and physiological effects that can help to inhibit tumor growth and metastasis. While this compound has several advantages for lab experiments, it also has several limitations, and further research is needed to determine its safety and efficacy in humans.

Méthodes De Synthèse

The synthesis of N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide involves the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-5-methylthiopyridine-3-carboxamide to produce this compound. The yield of this compound from this method is around 50%.

Applications De Recherche Scientifique

N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to have anti-tumor activity in a variety of cancer types, including melanoma, lung cancer, and bladder cancer. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.

Propriétés

IUPAC Name

N-(2,5-dimethylphenyl)-N-ethyl-6-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-5-19(15-10-12(2)6-7-13(15)3)17(20)14-8-9-16(21-4)18-11-14/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSBVFGHOHAPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(C=CC(=C1)C)C)C(=O)C2=CN=C(C=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.